molecular formula C21H15ClN2O3S B2968169 4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-31-6

4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Cat. No.: B2968169
CAS No.: 320421-31-6
M. Wt: 410.87
InChI Key: LFUHTHDUBHUKGU-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a synthetic compound incorporating both benzenecarboxamide and benzenesulfonyl motifs, structural features prevalent in the development of pharmacologically active molecules. The integration of a sulfonamide group is of significant interest, as this moiety is a common constituent in many biologically active compounds and its hydrogen-bonding capabilities can influence both molecular conformation and crystal packing in solid-state studies . The specific stereoelectronic profile of this compound, imparted by the chlorine substituent, cyano group, and sulfonyl linkage, makes it a valuable molecular scaffold for medicinal chemistry research, particularly in the exploration of structure-activity relationships. Its primary research application is as a key organic building block in the synthesis of more complex molecules for biological screening and the development of novel therapeutic agents . Researchers can leverage this compound to generate chemical libraries aimed at discovering new inhibitors for targets such as kinesin spindle proteins (KSP) or other oncology-related pathways, given that structurally related benzamide and sulfonamide derivatives have demonstrated potent antitumor properties in scientific literature . The compound's structure offers multiple sites for further chemical modification, facilitating the study of protein-ligand interactions and the optimization of lead compounds in drug discovery programs.

Properties

IUPAC Name

4-chloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-14-2-9-19(10-3-14)28(26,27)20-11-8-18(12-16(20)13-23)24-21(25)15-4-6-17(22)7-5-15/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHTHDUBHUKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide , identified by its CAS number 320421-31-6 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Basic Information

PropertyDetails
Chemical Name This compound
CAS Number 320421-31-6
Molecular Formula C21H15ClN2O3S
Molecular Weight 410.87 g/mol

Structural Characteristics

The compound features a chloro group, a cyano group, and a sulfonyl moiety, which contribute to its unique reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological activities through the modulation of enzyme pathways, receptor interactions, and inhibition of cellular processes. Specifically, compounds with sulfonamide groups have been noted for their ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:

  • A study demonstrated that related compounds can induce apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Another research indicated that these compounds can inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR.

Antimicrobial Properties

Compounds with similar structures have also shown antimicrobial activity. Research findings suggest:

  • In vitro studies indicate that certain sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth and replication.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity.
  • Antimicrobial Assessment :
    • Objective : To assess the antibacterial efficacy of the compound.
    • Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values indicating effective antimicrobial properties.

Scientific Research Applications

4-chloro-N-(3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl)benzenecarboxamide, also known as 4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzamide, is a chemical compound with the molecular formula C21H15ClN2O3S and a molecular weight of 410.87 . It is identified by the CAS number 320421-31-6 .

While specific applications of this compound are not detailed in the provided search results, research indicates that related compounds and derivatives are explored for their anticancer activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) .

Potential Research Areas

  • CDK Inhibition: Some derivatives of similar compounds have demonstrated CDK2 and CDK4/6 inhibitory activity . CDKs are crucial in regulating cell cycle progression, making them potential targets for cancer therapy .
  • Anticancer Effects: Related pyrazolo-pyridines have shown anticancer effects on various cancer cell lines, inducing cell cycle arrest and apoptosis .
  • Structure-Activity Relationship (SAR) Studies: Research has shown that substitution patterns, such as halogens on phenyl rings, can significantly influence the cytotoxic activity of these compounds . For instance, the position of chloro substituents affects cytotoxic and CDK2 inhibitory activities .
  • Molecular Docking Studies: These studies suggest how compounds fit into the active sites of CDK2 and CDK9, offering insights into their mechanism of action against cancer cells .

Suppliers
The search results list several suppliers of the compound 4-chloro-N-(3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl)benzenecarboxamide :

  • Key Organics Ltd. (United Kingdom)
  • Key Organics Limited/Bionet Research (United Kingdom)
  • Ryan Scientific, Inc. (United States)
  • 3B Scientific Corporation (United States)

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula : C₂₁H₁₅ClN₂OS
  • Molecular Weight : 378.88 g/mol
  • CAS Number : 303147-79-7
  • Purity : >90% (industrial grade)
  • Applications : Used in chemical pesticides, agrochemicals, active pharmaceutical ingredients (APIs), and intermediates .

This compound features a sulfonyl group (4-methylphenyl)sulfonyl, a cyano substituent at the 3-position, and a chlorinated benzamide core.

Structural Analogs and Their Modifications

Table 1: Key Structural Modifications and Properties
Compound Name Substituents/Modifications Molecular Weight Key Differences Biological Activity/Applications
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) N-propyl group instead of cyano-phenyl ~370 (exact not provided) Propyl chain introduces hydrophobicity; lacks cyano group. Synthesized for antimicrobial studies; lower solubility due to alkyl chain.
2,4-Dichloro-N-(3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl)benzamide 2,4-dichloro, sulfinyl (S=O) instead of sulfonyl (SO₂), methoxy group ~443 (exact not provided) Sulfinyl reduces electron withdrawal; methoxy enhances solubility. Potential use in kinase inhibition (hypothesized).
N-(3-Cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl)-4-fluorobenzamide Fluorine replaces chlorine; methoxy-sulfonyl 410.42 Fluorine’s electronegativity alters electronic profile. Improved metabolic stability in drug candidates.
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide Methylsulfanyl (S-CH₃) instead of sulfonyl 302.8 Thioether group increases lipophilicity; less stable to oxidation. Antimicrobial potential due to sulfur moiety.
3,4-Dichloro-N-(3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl)benzamide 3,4-dichloro; 2-methylphenyl sulfonyl 445.32 Additional chlorine enhances lipophilicity; ortho-methyl affects steric interactions. Investigated for enzyme inhibition (e.g., carbonic anhydrase).

Key Research Findings

  • : Disulfonamides with pyridyl groups (e.g., 5a, 5b) show anti-inflammatory activity, suggesting the target compound’s scaffold is versatile for drug discovery .

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